1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde structure elucidation
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
Introduction: The Imperative for Unambiguous Characterization
In the landscape of modern drug discovery and development, pyrazole derivatives represent a "privileged structure" class, forming the core of numerous pharmacologically active agents.[1][2][3][4] Their synthetic accessibility and diverse biological activities make them cornerstones of medicinal chemistry programs. The molecule 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) is a prime example of a versatile building block.[5] It combines the aromatic, electron-deficient pyrazole ring with a flexible, saturated oxane (tetrahydropyran) moiety, offering multiple points for further chemical modification.
The aldehyde functional group, in particular, serves as a crucial chemical handle for constructing more complex molecules through reactions like reductive amination, Wittig reactions, or condensations.[6][7][8] Given its role as a key intermediate, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical quality control checkpoint that underpins the integrity of all subsequent research and development.
This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will proceed with a logical workflow, beginning with foundational mass and functional group analysis and culminating in a detailed, multi-dimensional NMR investigation to assemble the molecular puzzle. The causality behind each experimental choice is explained, reflecting field-proven strategies for ensuring data integrity and trustworthiness.
Caption: Target Molecule and Key Properties.
Part 1: Foundational Analysis - Mass and Vibrational Spectroscopy
The initial phase of any structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This is most efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the gold standard for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident assignment of a unique molecular formula. For a molecule like ours, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and favors the generation of the protonated molecular ion [M+H]⁺, simplifying spectral interpretation.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis to ensure mass accuracy.
-
Analysis: Introduce the sample into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).
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Data Processing: Determine the exact mass of the most intense peak in the molecular ion cluster and use the instrument's software to calculate the elemental composition that best fits the measured mass.
Data Presentation: HRMS Results
| Parameter | Expected Value | Observed Value (Hypothetical) |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Exact Mass [M] | 194.1055 | - |
| Ion Species | [M+H]⁺ | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 195.1133 | 195.1131 |
| Mass Error | - | < 5 ppm |
Trustworthiness & Fragmentation Analysis: The fragmentation pattern provides corroborating structural evidence. Pyrazole rings are known to fragment through characteristic pathways, including the loss of N₂ or HCN.[9] The tetrahydropyran ring can cleave to lose the entire substituent or undergo ring-opening.[9] The major expected fragments for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde are illustrated below.
Caption: Predicted ESI-MS Fragmentation Pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this specific target, we are looking for definitive evidence of the aldehyde C=O and C-H bonds, C-H bonds of the saturated oxane ring, and vibrations associated with the pyrazole ring and the ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Background Scan: With a clean ATR crystal (e.g., diamond), perform a background scan to account for atmospheric CO₂ and H₂O.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
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Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
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Data Processing: Perform a baseline correction and label the significant peaks.
Data Presentation: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Reference |
| ~2950-2850 | Strong | Aliphatic C-H Stretch (Oxane & Linker) | Characteristic stretching vibrations for sp³ hybridized C-H bonds.[11] |
| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi Doublet) | These two distinct peaks are a hallmark signature for an aldehyde C-H bond, providing strong evidence that distinguishes it from a ketone.[12][13] |
| ~1690 | Strong | C=O Stretch (Conjugated Aldehyde) | The carbonyl stretch is observed at a lower frequency than a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the electron system of the pyrazole ring, which weakens the C=O double bond.[12][13] |
| ~1550 | Medium | C=N, C=C Stretch (Pyrazole Ring) | Aromatic and heteroaromatic ring systems exhibit characteristic skeletal vibrations in this region.[14] |
| ~1100 | Strong | C-O-C Stretch (Oxane Ether) | The strong absorbance in this region is characteristic of the asymmetric stretching vibration of the ether linkage within the tetrahydropyran ring.[15] |
Part 2: Definitive Structure Assembly - NMR Spectroscopy
While MS and FTIR confirm the "what" (formula and functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the precise connectivity and spatial arrangement of atoms). A full suite of 1D and 2D NMR experiments is required for an irrefutable structural assignment.
Experimental Protocol: General NMR
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Sample Preparation: Accurately weigh (~5-10 mg) the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving protons that exchange, though none are expected here. Filter the solution through a glass wool plug into a clean, dry NMR tube.
-
Instrument Setup: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion. The instrument must be properly shimmed to ensure high resolution.
-
Data Acquisition: Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and a series of 2D spectra (COSY, HSQC, HMBC).
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to residual solvent signals or internal TMS).[16]
¹H NMR Spectroscopy: Proton Environment Mapping
Expertise & Rationale: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
Data Presentation: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
| Label (See Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| H-a | 9.9 - 10.1 | s (singlet) | 1H | Aldehyde Proton: Highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.[17][18] |
| H-b, H-c | 8.0 - 8.2 | s (singlet) | 2H total | Pyrazole Protons (H-3/H-5): These protons are on an electron-deficient aromatic ring, hence their downfield shift. They appear as sharp singlets as they have no adjacent proton neighbors.[19][20] |
| H-d | ~4.1 | d (doublet) | 2H | Linker Methylene (-CH₂-): These protons are attached to a carbon adjacent to the pyrazole nitrogen, which is deshielding. They are split into a doublet by the single methine proton (H-e) on the oxane ring. |
| H-f | ~3.9 | m (multiplet) | 2H | Oxane Axial Protons (H-2/6ax): The axial protons on the carbons adjacent to the ring oxygen are typically more shielded than their equatorial counterparts. They are part of a complex multiplet due to coupling with H-e and the geminal H-g. |
| H-g | ~3.4 | m (multiplet) | 2H | Oxane Equatorial Protons (H-2/6eq): The equatorial protons are deshielded by the oxygen and show complex splitting. |
| H-e | ~2.0 | m (multiplet) | 1H | Oxane Methine (H-4): This proton is the central point of the oxane spin system and will appear as a complex multiplet due to coupling with the linker (H-d) and the four adjacent oxane methylene protons (H-f, H-h). |
| H-h | ~1.8 | m (multiplet) | 2H | Oxane Axial Protons (H-3/5ax): These axial methylene protons are relatively shielded. |
| H-i | ~1.6 | m (multiplet) | 2H | Oxane Equatorial Protons (H-3/5eq): These equatorial methylene protons are the most shielded in the oxane ring. |
(Note: The exact chemical shifts and multiplicities for the oxane ring protons (H-e through H-i) are complex due to the conformational rigidity of the chair form and second-order coupling effects. They are presented here as estimated ranges.)
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shift of each carbon is highly indicative of its functional group and electronic environment.
Data Presentation: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~185 | Aldehyde Carbonyl (C=O): Carbonyl carbons are among the most deshielded signals in a ¹³C NMR spectrum. |
| ~145, ~135 | Pyrazole C-3/C-5: The two CH carbons of the pyrazole ring appear in the aromatic region.[21] |
| ~120 | Pyrazole C-4: The quaternary carbon of the pyrazole ring, attached to the aldehyde group. Its chemical shift is influenced by the substituent. |
| ~68 | Oxane C-2/C-6: These methylene carbons are adjacent to the electron-withdrawing ring oxygen, causing a significant downfield shift compared to a standard alkane. |
| ~55 | Linker Methylene (-CH₂-): This carbon is attached to the pyrazole nitrogen, which shifts it downfield. |
| ~35 | Oxane C-4: The methine carbon attached to the linker group. |
| ~32 | Oxane C-3/C-5: The methylene carbons beta to the ring oxygen are more shielded than C-2/6. |
2D NMR: Connecting the Pieces
Expertise & Rationale: 2D NMR experiments are indispensable for assembling the fragments identified by 1D NMR into a complete, unambiguous structure.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to trace the proton connectivity within the oxane ring and to confirm the coupling between the linker CH₂ and the oxane CH.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These "long-range" correlations are the key to connecting the distinct spin systems of the pyrazole ring, the linker, and the oxane ring.[22]
Caption: Workflow for NMR-based Structure Elucidation.
Key HMBC Correlations for Final Structure Proof:
-
Pyrazole to Linker: A strong correlation from the linker CH₂ protons (H-d) to the pyrazole carbons (C-3/C-5) definitively proves the attachment of the (oxan-4-yl)methyl group to the pyrazole nitrogen.
-
Aldehyde to Pyrazole: A clear correlation from the aldehyde proton (H-a) to the pyrazole C-4 confirms the position of the carbaldehyde group on the ring.
-
Linker to Oxane: A correlation from the linker CH₂ protons (H-d) to the oxane methine carbon (C-4) connects the two main fragments of the molecule.
Caption: Key HMBC correlations confirming molecular connectivity.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating data from multiple, orthogonal analytical techniques, we have constructed a self-validating case for the structure of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.
-
HRMS established the correct elemental composition.
-
FTIR confirmed the presence of the key aldehyde, pyrazole, and oxane functional groups.
-
¹H and ¹³C NMR provided a detailed map of the proton and carbon environments.
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2D NMR (COSY, HSQC, and especially HMBC) served as the definitive proof, unambiguously connecting the individual structural fragments into the final, correct architecture.
This rigorous, multi-faceted approach ensures the highest level of confidence in the identity and purity of this key synthetic intermediate, providing a solid and trustworthy foundation for its application in research and drug development.
References
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
- Tudorie, M., et al. (2013). The structural determination and skeletal ring modes of tetrahydropyran. Physical Chemistry Chemical Physics.
- ChemScene. (n.d.). 1-[(oxan-4-yl)methyl]-1h-pyrazole-4-carbaldehyde.
- Faria, J. V., et al. (2017). Pyrazole as a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- University of Calgary. (n.d.). Chemical Shifts. Chemistry LibreTexts.
- Various Authors. (n.d.). Table of Characteristic Proton NMR Shifts.
-
Wei, L., et al. (2007). Structure Elucidation of a Pyrazolo[15][23]pyran Derivative by NMR Spectroscopy. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. sciensage.info [sciensage.info]
- 5. chemscene.com [chemscene.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The structural determination and skeletal ring modes of tetrahydropyran - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. scispace.com [scispace.com]
- 20. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR [m.chemicalbook.com]
- 21. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
